Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-phenylbicyclo[222]octane-1-carboxylate is a bicyclic compound featuring a unique structure that includes a phenyl group attached to a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One notable approach involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods: Industrial production of this compound typically involves the use of aluminum trichloride as a catalyst in benzene under inert atmosphere conditions . The reaction mixture is gradually warmed to room temperature and stirred overnight, followed by careful extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are studied for potential biological activities, including antibacterial properties.
Medicine: Research explores its potential as a scaffold for drug development due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as FabF and FabH, which are involved in bacterial fatty acid synthesis . This inhibition leads to antibacterial activity, making it a potential candidate for antibiotic development.
Comparison with Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate : This compound features a hydroxymethyl group instead of a phenyl group.
- 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid : The carboxylic acid form of the compound.
- Bicyclo[2.2.2]octane-1-carboxylates : A broader class of compounds with similar bicyclic structures.
Uniqueness: Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-18-14(17)16-10-7-15(8-11-16,9-12-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQVVBWJXOFQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626674 | |
Record name | Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-52-4 | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-phenyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23062-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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